Cas no 930298-25-2 (5-Amino-4-chloro-2-methylphenyl ethylcarbonate)
5-Amino-4-chloro-2-methylphenyl ethylcarbonate Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-4-chloro-2-methylphenyl ethyl carbonate
- (5-amino-4-chloro-2-methylphenyl) ethyl carbonate
- Carbonic acid, 5-amino-4-chloro-2-methylphenyl ethyl ester
- carbonic acid 5-amino 4-chloro-2-methyl-phenyl ester ethyl ester
- SB80505
- SCHEMBL4089823
- 930298-25-2
- DTXSID20676807
- AKOS015916757
- 5-amino-4-chloro-2-methylphenylethylcarbonate
- Carbonicacid,5-amino-4-chloro-2-methylphenylethylester
- FT-0655345
- 5-amino-4-chloro-2-methylphenethyl hydrogen carbonate
- J-520007
- DB-012236
- 5-Amino-4-chloro-2-methylphenyl ethylcarbonate
-
- MDL: MFCD11878030
- Inchi: 1S/C10H12ClNO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3,12H2,1-2H3
- InChI Key: OUVLLFXUJXYMCI-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C)C=1)OC(=O)OCC)N
Computed Properties
- Exact Mass: 229.05100
- Monoisotopic Mass: 229.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.273
- Boiling Point: 350.149 °C at 760 mmHg
- Flash Point: 350.149 °C at 760 mmHg
- Refractive Index: 1.555
- PSA: 61.55000
- LogP: 3.34710
5-Amino-4-chloro-2-methylphenyl ethylcarbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A294825-2.5mg |
5-Amino-4-chloro-2-methylphenyl ethylcarbonate |
930298-25-2 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A294825-5mg |
5-Amino-4-chloro-2-methylphenyl ethylcarbonate |
930298-25-2 | 5mg |
$ 370.00 | 2022-06-08 | ||
| TRC | A294825-10mg |
5-Amino-4-chloro-2-methylphenyl ethylcarbonate |
930298-25-2 | 10mg |
$ 585.00 | 2022-06-08 | ||
| Alichem | A019112590-1g |
5-Amino-4-chloro-2-methylphenyl ethyl carbonate |
930298-25-2 | 95% | 1g |
$437.09 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749465-1g |
5-Amino-4-chloro-2-methylphenyl ethyl carbonate |
930298-25-2 | 98% | 1g |
¥3402.00 | 2024-04-25 | |
| Ambeed | A977947-1g |
5-Amino-4-chloro-2-methylphenyl ethyl carbonate |
930298-25-2 | 95+% | 1g |
$405.0 | 2025-04-15 |
5-Amino-4-chloro-2-methylphenyl ethylcarbonate Suppliers
5-Amino-4-chloro-2-methylphenyl ethylcarbonate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 5-Amino-4-chloro-2-methylphenyl ethylcarbonate
5-Amino-4-chloro-2-methylphenyl ethylcarbonate (CAS No. 930298-25-2)
5-Amino-4-chloro-2-methylphenyl ethylcarbonate (CAS No. 930298-25-2) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemical research and industrial applications. This compound, characterized by its amino, chloro, and methyl substituents on the phenyl ring, coupled with an ethyl carbonate group, exhibits a range of chemical properties that make it valuable in drug discovery, material science, and advanced chemical synthesis.
Recent studies have highlighted the potential of 5-amino-4-chloro-2-methylphenyl ethylcarbonate as a key intermediate in the synthesis of bioactive molecules. Researchers have explored its role in constructing complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. The amino group on the phenyl ring facilitates nucleophilic substitutions, while the chlorine atom introduces electronic effects that enhance reactivity in certain reaction conditions. This dual functionality makes the compound a valuable building block in medicinal chemistry.
The synthesis of 5-amino-4-chloro-2-methylphenyl ethylcarbonate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of the amino and chlorine groups is achieved through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the specific conditions and desired regioselectivity. The final step involves the conversion of the phenol into its ethyl carbonate derivative, which can be accomplished using standard carbonylation techniques.
One of the most promising applications of this compound lies in its use as a precursor for drug development. Recent advancements in medicinal chemistry have demonstrated that derivatives of 5-amino-4-chloro-2-methylphenyl ethylcarbonate can exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, studies have shown that certain analogs can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
In addition to its role in pharmaceuticals, 5-amino-4-chloro-2-methylphenyl ethylcarbonate has also found applications in materials science. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for use in polymer synthesis and surface modification techniques. Researchers have explored its potential as a crosslinking agent in creating high-performance polymers with tailored mechanical and thermal properties.
The unique combination of functional groups in 5-amino-4-chloro-2-methylphenyl ethylcarbonate also makes it an ideal substrate for exploring novel chemical reactions. Recent investigations have focused on its participation in cascade reactions and enantioselective syntheses, which are critical for producing chiral molecules with high enantiomeric excess. These studies not only advance our understanding of organic reaction mechanisms but also pave the way for more efficient synthetic routes to complex molecules.
From an environmental perspective, there is growing interest in developing sustainable methods for synthesizing 5-amino-4-chloro-2-methylphenyl ethylcarbonate and its derivatives. Green chemistry principles are being applied to minimize waste generation and reduce reliance on hazardous reagents. For example, researchers are exploring catalytic systems that enable the synthesis under mild conditions using renewable resources as starting materials.
In conclusion, 5-amino-4-chloro-2-methylphenyl ethylcarbonate (CAS No. 930298-25-2) stands out as a multifaceted compound with significant potential across diverse fields. Its structural features provide a platform for innovative chemical transformations, while its applications span from drug discovery to materials science. As research continues to uncover new uses and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern chemistry.
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